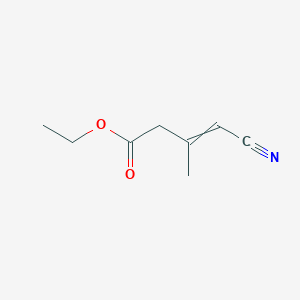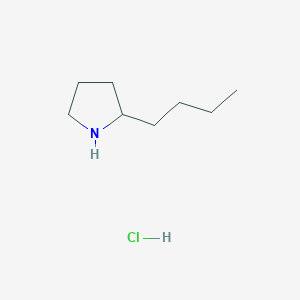
2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride
Descripción general
Descripción
2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride is a chemical compound that is part of the thiazole family . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . This compound is a versatile material used in various scientific research due to its unique properties and reactivity.
Molecular Structure Analysis
The molecular structure of 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
Antitumor Activity
Thiazole derivatives have been synthesized and evaluated for their antitumor activities. For instance, a study on the synthesis and crystal structure of a thiazole compound revealed significant antitumor activities against Hela and Bel7402 cell lines, demonstrating the potential of thiazole derivatives in cancer research (Hu et al., 2010).
Noncovalent Interactions and Molecular Structure Analysis
Research on N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines highlighted the nature of noncovalent interactions and their impact on molecular structures through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This demonstrates the role of thiazole derivatives in studying molecular interactions and structural chemistry (A. El-Emam et al., 2020).
Catalysis
Thiazole compounds have also been utilized in catalysis. A study on divalent heteroleptic ytterbium complexes, which included thiazole derivatives, explored their effectiveness as catalysts for intermolecular styrene hydrophosphination and hydroamination, showcasing the utility of thiazole-based compounds in synthetic chemistry and catalysis (I. Basalov et al., 2014).
Generation of Structurally Diverse Libraries
Thiazole derivatives have been employed as starting materials for generating structurally diverse libraries of compounds, highlighting their versatility in synthetic organic chemistry. Such applications support the development of new chemical entities with potential therapeutic or material science applications (G. Roman, 2013).
Molecular Dynamics and Computational Studies
Studies involving thiazole derivatives have also focused on molecular dynamics and computational simulations to understand their interactions and inhibition mechanisms, particularly in the context of corrosion inhibition and biological activity. This underscores the importance of thiazole derivatives in theoretical and computational chemistry, aiding in the design of inhibitors and other functional molecules (R. Farahati et al., 2019).
Propiedades
IUPAC Name |
2-(1,3-thiazol-2-yl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-3-7(2,8)6-9-4-5-10-6;/h4-5H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRPEYLWMZWEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![([1-(Ethoxymethyl)cyclopropyl]methyl)amine hydrochloride](/img/structure/B1524676.png)


